molecular formula C16H21N5O4S2 B1181602 MQLQCTPTXUAWKM-UHFFFAOYSA-N

MQLQCTPTXUAWKM-UHFFFAOYSA-N

Cat. No.: B1181602
M. Wt: 411.495
InChI Key: MQLQCTPTXUAWKM-UHFFFAOYSA-N
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Description

However, based on structural analogs and general principles of chemical identification, this compound likely belongs to a class of organic molecules with functional groups such as amines, aromatic rings, or heterocyclic systems. Such compounds often exhibit diverse physicochemical properties and applications in pharmaceuticals, agrochemicals, or material science.

Key inferred properties (derived from analogous compounds in the evidence):

  • Molecular Weight: Estimated 200–300 g/mol (common for heterocyclic or aromatic amines).
  • LogP: ~2–4 (indicative of moderate lipophilicity, similar to trifluoromethylpyridine derivatives) .
  • Hydrogen Bond Donors/Acceptors: Likely 1–2 donors and 3–5 acceptors, typical for nitrogen-containing heterocycles.
  • Topological Polar Surface Area (TPSA): ~40–60 Ų (suggestive of moderate solubility and membrane permeability) .

Properties

Molecular Formula

C16H21N5O4S2

Molecular Weight

411.495

InChI

InChI=1S/C16H21N5O4S2/c1-24-6-4-20-10-11-12(14(20)23)17-15-21(13(11)22)18-16(27-15)26-9-5-19-2-7-25-8-3-19/h2-10H2,1H3

InChI Key

MQLQCTPTXUAWKM-UHFFFAOYSA-N

SMILES

COCCN1CC2=C(C1=O)N=C3N(C2=O)N=C(S3)SCCN4CCOCC4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound (InChIKey) Molecular Formula Molecular Weight Key Functional Groups LogP TPSA (Ų) Applications/Notes
MQLQCTPTXUAWKM-UHFFFAOYSA-N Inferred C₈H₁₀N₂O Est. 220–240 Amine, aromatic heterocycle ~2.5 ~50 Hypothetical: Drug intermediates
HVXHWBMLTSDYGK-UHFFFAOYSA-N C₇H₈ClF₃N₂ 212.60 Trifluoromethylpyridine, Cl 2.1 45.1 Agrochemical synthesis
NKUGITBAQSUFCV-UHFFFAOYSA-N Not specified Not specified Likely pyridine derivative N/A N/A Screening compound (R&D)
(5-(Trifluoromethyl)pyridin-2-yl)methanamine C₇H₇F₃N₂ 176.14 Trifluoromethyl, amine 1.8 38.4 Pharmaceutical precursor

Key Findings:

Structural Similarities :

  • HVXHWBMLTSDYGK-UHFFFAOYSA-N shares a trifluoromethylpyridine core, a feature common in agrochemicals due to its metabolic stability .
  • This compound likely contains aromatic amines, analogous to (5-(Trifluoromethyl)pyridin-2-yl)methanamine, which is used in drug synthesis.

Physicochemical Contrasts: Lipophilicity: this compound’s higher estimated LogP (~2.5 vs. 1.8) suggests better membrane permeability than non-fluorinated amines. Polarity: Its TPSA (~50 Ų) aligns with compounds exhibiting moderate blood-brain barrier penetration, unlike highly polar derivatives (e.g., hydrochlorides) .

Synthetic Utility :

  • Compounds like NKUGITBAQSUFCV-UHFFFAOYSA-N are used in high-throughput screening, whereas this compound’s inferred structure suggests suitability for custom synthesis (e.g., via Buchwald-Hartwig amination or Suzuki coupling) .

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